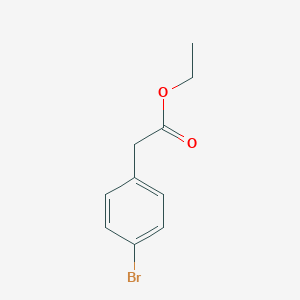
4-溴苯乙酸乙酯
概述
描述
Synthesis Analysis
Ethyl 4-bromophenylacetate can be synthesized through various chemical pathways. One method involves the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid, leading to the formation of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate as an intermediate product (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromophenylacetate has been elucidated through crystallographic studies. For example, ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits disorder in its cyclohexenone ring and carboxylate group, with weak C–H...O intermolecular interactions influencing crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 4-bromophenylacetate participates in various chemical reactions, such as conjugated addition reactions of carbanions in the presence of basic catalysts. This reactivity underscores its utility in organic synthesis, particularly in constructing molecules with biological activities (Kaur et al., 2012).
科学研究应用
Polymerization
- Scientific Field : Chemistry, specifically Polymer Science .
- Application Summary : Ethyl 4-bromophenylacetate may be used as an initiator for the polymerization of certain compounds .
- Methods of Application : While the exact procedures can vary, generally, an initiator like Ethyl 4-bromophenylacetate is mixed with the monomer (the compound to be polymerized) under specific conditions to start the polymerization process .
- Results or Outcomes : The result is the formation of a polymer from the monomer. The exact properties of the resulting polymer (such as its molecular weight, structure, and physical properties) can depend on various factors, including the type of monomer used and the specific conditions of the polymerization process .
Extraction
- Scientific Field : Environmental Science .
- Application Summary : 4-Bromophenylacetic acid, a compound related to Ethyl 4-bromophenylacetate, has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : The exact extraction procedure can vary, but generally involves mixing the sludge sample with a solvent that contains the 4-Bromophenylacetic acid, then separating the solvent (which now contains the extracted compounds) from the sludge .
- Results or Outcomes : The result is the extraction of nonylphenol polyethoxy carboxylates from the sludge sample. The 4-Bromophenylacetic acid serves as a standard, allowing the amount of nonylphenol polyethoxy carboxylates in the sample to be quantified .
Polymerization of Dimethyl (Methacryloyloxymethyl) Phosphonate
- Scientific Field : Polymer Chemistry .
- Application Summary : Ethyl 4-bromophenylacetate may be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate .
- Methods of Application : The initiator is mixed with the monomer under specific conditions to start the polymerization process .
- Results or Outcomes : The result is the formation of a polymer from the monomer. The properties of the resulting polymer can depend on various factors .
Polymerization of Methyl Methacrylate (MMA)
- Scientific Field : Polymer Chemistry .
- Application Summary : Ethyl 4-bromophenylacetate may be used as an initiator for the polymerization of methyl methacrylate (MMA) .
- Methods of Application : The initiator is mixed with the monomer under specific conditions to start the polymerization process .
- Results or Outcomes : The result is the formation of a polymer from the monomer. The properties of the resulting polymer can depend on various factors .
Polymerization of Trimethylolpropane Triacrylate (TMPTA)
- Scientific Field : Polymer Chemistry .
- Application Summary : Ethyl 4-bromophenylacetate may be used as an initiator for the polymerization of trimethylolpropane triacrylate (TMPTA) .
- Methods of Application : The initiator is mixed with the monomer under specific conditions to start the polymerization process .
- Results or Outcomes : The result is the formation of a polymer from the monomer. The properties of the resulting polymer can depend on various factors .
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Ethyl 4-bromophenylacetate can be used as a starting material in the synthesis of various biologically active compounds .
- Methods of Application : The exact procedures can vary, but generally involve reacting Ethyl 4-bromophenylacetate with other reagents under specific conditions to form the desired compound .
- Results or Outcomes : The result is the formation of a biologically active compound. The properties and biological activity of the resulting compound can depend on various factors .
安全和危害
Ethyl 4-bromophenylacetate is classified as harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . In the event of fire, it can lead to the release of irritating gases and vapors .
属性
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromophenylacetate | |
CAS RN |
14062-25-0 | |
| Record name | Ethyl 2-(4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

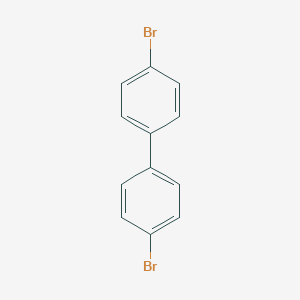
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
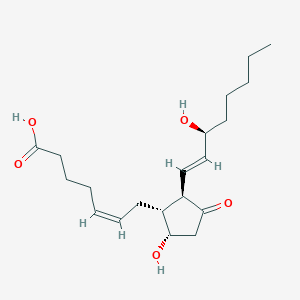
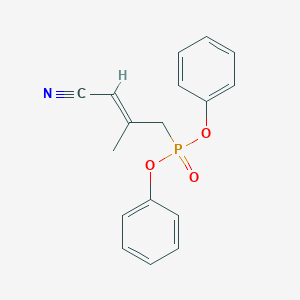
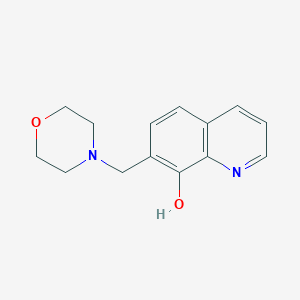
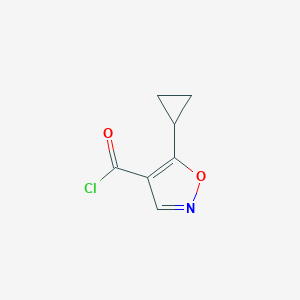
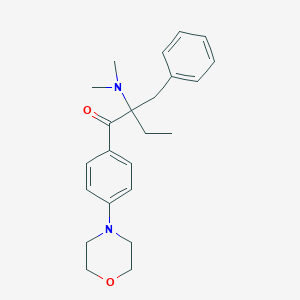
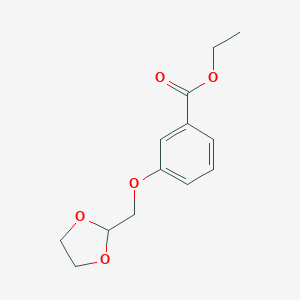
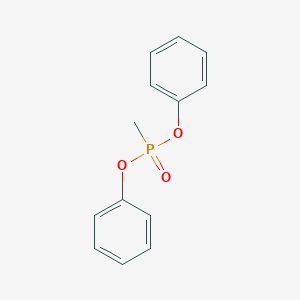
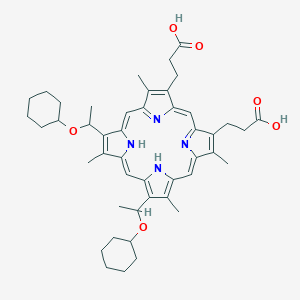
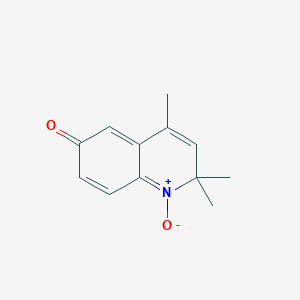
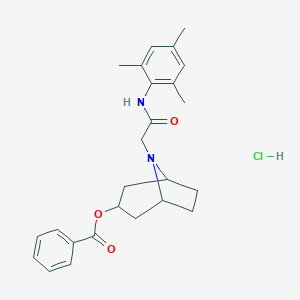
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)